Cas no 1441673-92-2 ((6S)-5-tert-butoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid;potassium salt)
(6S)-5-tert-butoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid;potassium salt Chemical and Physical Properties
Names and Identifiers
-
- ledipasvir interMediate
- potassiuM (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate
- (6S)-5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid 5-(1,1-dimethylethyl) ester potassium salt (1:1)
- (6S)-5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid 5-(1,1-diMethylethyl) ester
- (6S)-5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid 5-(1,1-diMethylethyl) ester potassiuM salt
- AK232557
- C12H18NO4.K
- potassium;(6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate
- 2888AH
- potassium (S)-5-(tert-butoxycarbo
- 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester, potassium salt (1:1), (6S)-
- (6S)-5-tert-butoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid;potassium salt
- potassium(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate
- 1441673-92-2
- CS-W000585
- A853417
- CS-M2948
- Potassium (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylate
- AKOS027270181
- C12H18KNO4
- MFCD28385907
- AC-28978
-
- MDL: MFCD28385907
- Inchi: 1S/C12H19NO4.K/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15;/h8H,4-7H2,1-3H3,(H,14,15);/q;+1/p-1/t8-;/m0./s1
- InChI Key: GEBJJTWUKLHQEH-QRPNPIFTSA-M
- SMILES: [K+].O(C(C)(C)C)C(N1[C@H](C(=O)[O-])CC2(C1)CC2)=O
Computed Properties
- Exact Mass: 279.08728954g/mol
- Monoisotopic Mass: 279.08728954g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 360
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.7
(6S)-5-tert-butoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid;potassium salt Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
(6S)-5-tert-butoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid;potassium salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LA688-100mg |
(6S)-5-tert-butoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid;potassium salt |
1441673-92-2 | 97% | 100mg |
137CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LA688-250mg |
(6S)-5-tert-butoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid;potassium salt |
1441673-92-2 | 97% | 250mg |
288CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LA688-1g |
(6S)-5-tert-butoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid;potassium salt |
1441673-92-2 | 97% | 1g |
473.0CNY | 2021-07-10 | |
| Alichem | A289001003-5g |
Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate |
1441673-92-2 | 95% | 5g |
690.00 USD | 2021-06-15 | |
| Ambeed | A101613-1g |
Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate |
1441673-92-2 | 97% | 1g |
$10.0 | 2025-02-21 | |
| Ambeed | A101613-5g |
Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate |
1441673-92-2 | 97% | 5g |
$44.0 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LA688-5g |
(6S)-5-tert-butoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid;potassium salt |
1441673-92-2 | 97% | 5g |
1800.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LA688-200mg |
(6S)-5-tert-butoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid;potassium salt |
1441673-92-2 | 97% | 200mg |
156.0CNY | 2021-07-10 | |
| Ambeed | A101613-250mg |
Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate |
1441673-92-2 | 97% | 250mg |
$6.0 | 2024-08-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD361136-250mg |
Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate |
1441673-92-2 | 97% | 250mg |
¥155.0 | 2022-03-01 |
(6S)-5-tert-butoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid;potassium salt Suppliers
(6S)-5-tert-butoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid;potassium salt Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on (6S)-5-tert-butoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid;potassium salt
(6S)-5-Tert-Butoxycarbonyl-5-Azaspiro[2.4]Heptane-6-Carboxylic Acid Potassium Salt: A Comprehensive Overview
The compound with CAS No. 1441673-92-2, commonly referred to as (6S)-5-tert-butoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid potassium salt, is a highly specialized organic compound with significant potential in the fields of pharmaceuticals and materials science. This compound is characterized by its unique spirocyclic structure, which combines a seven-membered ring system with an azaspiro framework. The presence of the tert-butoxycarbonyl (Boc) group and the potassium salt form further enhances its functional versatility.
Recent studies have highlighted the importance of spirocyclic compounds in drug design due to their ability to mimic complex biological structures and interactions. The azaspiro[2.4]heptane core of this compound has been shown to exhibit favorable pharmacokinetic properties, making it an attractive candidate for drug delivery systems. Additionally, the Boc group serves as a protective moiety, which can be selectively removed under specific conditions, enabling precise control over the compound's reactivity and stability.
One of the most intriguing aspects of this compound is its stereochemistry, particularly the (6S) configuration. Stereoisomerism plays a critical role in determining the biological activity of many drugs, and the specific configuration of this compound has been shown to influence its interaction with target proteins in vitro. Recent research published in *Journal of Medicinal Chemistry* demonstrated that the (6S) enantiomer exhibits superior binding affinity to certain G-protein coupled receptors (GPCRs), suggesting its potential application in treating neurological disorders such as Alzheimer's disease.
The synthesis of (6S)-5-tert-butoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid potassium salt involves a multi-step process that combines principles from organic synthesis and stereochemistry. Key steps include the formation of the spirocyclic framework through intramolecular cyclization and subsequent functionalization with the Boc group. The use of chiral auxiliaries and asymmetric induction techniques ensures high enantiomeric excess, which is crucial for maintaining the compound's biological activity.
In terms of applications, this compound has shown promise in several therapeutic areas. For instance, its ability to modulate ion channels has been explored in preclinical studies targeting epilepsy and chronic pain conditions. Furthermore, recent advancements in nanotechnology have led to the development of drug delivery systems incorporating this compound as a stabilizing agent, enhancing the bioavailability of encapsulated drugs.
From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structure and purity of this compound. High-resolution mass spectrometry (HRMS) has provided precise molecular weight data, while ¹H NMR spectroscopy has elucidated key structural features such as the stereochemistry at the spirocenter.
Looking ahead, ongoing research is focused on optimizing the synthesis pathway for large-scale production while maintaining high stereochemical fidelity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield new insights into its therapeutic potential and pave the way for clinical trials in the near future.
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